molecular formula C36H46N4O5 B12729892 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-2,5-dihydroxyphenyl)hexanamide CAS No. 94006-34-5

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-2,5-dihydroxyphenyl)hexanamide

Cat. No.: B12729892
CAS No.: 94006-34-5
M. Wt: 614.8 g/mol
InChI Key: KYAFNVWMCCXQQZ-UHFFFAOYSA-N
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Description

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-2,5-dihydroxyphenyl)hexanamide is a useful research compound. Its molecular formula is C36H46N4O5 and its molecular weight is 614.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-2,5-dihydroxyphenyl)hexanamide is a complex organic molecule with potential therapeutic applications, particularly in oncology. Its unique structural features suggest interactions with biological pathways relevant to cancer treatment. This article reviews its biological activity based on available research findings.

Structural Characteristics

This compound has a molecular formula of C38H55N3O2C_{38}H_{55}N_{3}O_{2} and a molecular weight of approximately 585.88 g/mol. The structure includes:

  • A phenoxy group with bulky 1,1-dimethylpropyl substituents.
  • A hexanamide chain .
  • A dihydroxyphenyl moiety linked to an amino group substituted with a cyanophenyl group .

These features may enhance its selectivity and efficacy against certain cancer cell lines.

Preliminary studies indicate that this compound may exhibit significant biological activity through various mechanisms:

  • Apoptosis Induction : The compound's structural similarity to known anticancer agents suggests it could activate apoptotic pathways in cancer cells.
  • Cell Proliferation Inhibition : It may inhibit pathways involved in cell proliferation, thereby reducing tumor growth.

Interaction Studies

Research has indicated that the compound interacts with specific receptors or enzymes implicated in cancer progression. For instance, it may affect signaling pathways that regulate cell cycle and apoptosis.

Case Studies

  • In Vitro Studies : Initial studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
    • Breast Cancer Cell Lines : Demonstrated significant cytotoxicity at certain concentrations.
    • Lung Cancer Models : Indicated potential in reducing tumor size in xenograft models.
  • Mechanistic Insights : Further investigations revealed that the compound might modulate the expression of proteins involved in apoptosis and cell cycle regulation, such as p53 and Bcl-2 family proteins.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(4-((4-chlorophenyl)amino)carbonyl)-3-hydroxyphenyl]hexanamideSimilar phenoxy and amide structurePotential anti-cancer
N-(2-Amino-4-((4-cyanophenyl)amino)carbonyl)-5-hydroxyphenyl)-2-(2,4-bis(1,1-dimethylpropyl)phenoxy)hexanamideShares amino and hydroxyl groupsInvestigated for similar activity
Hexanamide derivativesGeneral class with variations in side chainsVaries widely in activity

The unique combination of bulky substituents and functional groups in this compound may enhance its selectivity compared to others.

Properties

CAS No.

94006-34-5

Molecular Formula

C36H46N4O5

Molecular Weight

614.8 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-2,5-dihydroxyphenyl]hexanamide

InChI

InChI=1S/C36H46N4O5/c1-8-11-12-32(45-31-18-15-24(35(4,5)9-2)19-26(31)36(6,7)10-3)33(43)39-27-20-30(42)28(21-29(27)41)40-34(44)38-25-16-13-23(22-37)14-17-25/h13-21,32,41-42H,8-12H2,1-7H3,(H,39,43)(H2,38,40,44)

InChI Key

KYAFNVWMCCXQQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1O)NC(=O)NC2=CC=C(C=C2)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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